Isopropyl Acetate-d10
Description
Properties
CAS No. |
1398065-53-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
112.194 |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |
InChI Key |
JMMWKPVZQRWMSS-LSURFNHSSA-N |
SMILES |
CC(C)OC(=O)C |
Synonyms |
Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl Acetate D10
Strategies for Complete Deuteration of Isopropyl Acetate (B1210297) Precursors
The foundational step in synthesizing Isopropyl Acetate-d10 is the preparation of its deuterated precursors: an acetic acid moiety deuterated at the methyl group (Acetic acid-d4, CD₃COOD) and an isopropanol (B130326) moiety deuterated at all possible carbon positions (Isopropanol-d8, (CD₃)₂CDOD).
The synthesis of Acetic acid-d4 (CD₃COOD) is a critical first step. While commercially available, its synthesis involves the exchange of all four protons in acetic acid with deuterium (B1214612) atoms. A common laboratory and industrial approach involves catalytic hydrogen-deuterium (H/D) exchange reactions.
Recent advancements have led to the development of a ternary catalytic system for the α-deuteration of carboxylic acids under mild conditions. researchgate.net This method demonstrates high efficiency and broad functional group tolerance. The process is believed to proceed through the enolization of an acyl pyridinium (B92312) species, facilitating the deuterium exchange. researchgate.net
Key methodologies for the deuteration of acetic acid include:
Acid/Base Catalyzed Exchange: This traditional method involves heating acetic acid with heavy water (D₂O) in the presence of an acid or base catalyst. The process requires multiple cycles to achieve high levels of deuterium incorporation due to the equilibrium nature of the exchange.
Heterogeneous Catalysis: Using catalysts such as platinum or palladium on a carbon support (Pt/C or Pd/C) in the presence of D₂O can facilitate the exchange reaction at the α-carbon.
Ternary Catalytic System: A modern approach utilizes a combination of a catalyst, a co-catalyst, and a deuterium source to achieve high deuteration levels efficiently. For instance, a system of K₂CO₃, pivalic anhydride, and 4-dimethylaminopyridine (B28879) has been shown to be effective. researchgate.net
The preparation of Isopropanol-d8 involves the complete deuteration of the isopropyl alcohol molecule. The most common and efficient route starts with deuterated acetone (B3395972) (Acetone-d6).
Synthesis of Acetone-d6: Acetone is subjected to H/D exchange with a deuterium source like D₂O, typically under basic conditions (e.g., using Li₂CO₃). The enolate form of acetone readily exchanges its α-protons with deuterium. This process is repeated to achieve a high degree of deuteration (>99%).
Reduction of Acetone-d6: The resulting Acetone-d6 is then reduced to Isopropanol-d8. This is achieved using a deuterated reducing agent to introduce deuterium at the central carbon and the hydroxyl position. A common method is reduction with a deuteride (B1239839) donor. A patented method describes the preparation of deuterated alcohols from ketones using heavy water as the deuterium source under photocatalytic conditions, which can be carried out efficiently at normal temperature and pressure. google.com
| Precursor | Deuteration Method | Key Reagents/Catalysts | Resulting Moiety |
| Acetic Acid | Ternary Catalytic α-deuteration | K₂CO₃, Pivalic anhydride, DMAP, D₂O | Acetic acid-d4 |
| Acetone | Base-catalyzed H/D Exchange | Li₂CO₃, D₂O | Acetone-d6 |
| Acetone-d6 | Photocatalytic Reduction | Visible light, D₂O | Isopropanol-d8 |
Once the deuterated precursors are synthesized, this compound is produced via a standard esterification reaction, such as the Fischer esterification, where deuterated acetic acid and deuterated isopropanol react in the presence of an acid catalyst. slideshare.netquora.com
Catalytic Approaches in Deuterium Incorporation Reactions
Catalysis is central to achieving high efficiency and selectivity in deuterium labeling. Both homogeneous and heterogeneous catalysts are employed in the synthesis of the deuterated precursors for this compound.
Homogeneous catalysts are soluble in the reaction medium and often exhibit high activity and selectivity under mild conditions. Transition-metal complexes, particularly those of iridium and palladium, are prominent in H/D exchange reactions. researchgate.net
Iridium Catalysis: Iridium complexes, such as those bearing N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, are effective for the ortho-directed deuterium labeling of aromatic esters. mdpi.comnih.gov The general mechanism involves the activation of the catalyst by a deuterium source, followed by coordination to the substrate and C-H (or C-D) bond activation. acs.org
Palladium Catalysis: Palladium catalysts, like Palladium(II) acetate, have been utilized for site-selective deuteration. For example, they can direct β-deuteration in certain substrates when used with specific auxiliary groups. osti.gov
An efficient method for synthesizing α-deuterated α-amino esters uses 2-hydroxynicotinaldehyde (B1277654) as a homogeneous catalyst in D₂O under mild conditions. nih.govacs.org This highlights the potential of organocatalysis in deuterium labeling.
Heterogeneous catalysts offer practical advantages, including ease of separation from the reaction mixture and recyclability. acs.org They are widely used for comprehensive labeling where a high number of deuterium atoms are incorporated into a molecule. acs.org
Platinum Group Metals on Carbon: Catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are extensively used. These systems typically employ D₂ gas or D₂O as the deuterium source and can achieve benzylic H/D exchange. princeton.edu They are particularly effective for exhaustive deuteration under relatively forcing conditions.
| Catalyst Type | Example Catalyst | Application | Deuterium Source |
| Homogeneous | Iridium N-heterocyclic carbene/phosphine complexes | Directed labeling of esters | D₂ gas |
| Homogeneous | Palladium(II) acetate | Site-selective C-H activation | D₂O |
| Heterogeneous | Palladium on Carbon (Pd/C) | Comprehensive/Benzylic deuteration | D₂ gas, D₂O |
| Heterogeneous | Platinum on Carbon (Pt/C) | Comprehensive deuteration | D₂ gas, D₂O |
Optimization of Deuteration Reaction Conditions and Yields
To maximize the yield and the level of deuterium incorporation, reaction conditions must be carefully optimized. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the deuterium source.
Catalyst and Ligand Choice: The selection of the metal center and its coordinating ligands is crucial. For instance, in palladium-catalyzed reactions, the choice of an auxiliary group like 8-aminoquinoline (B160924) was found to be essential for successful H/D exchange. osti.gov
Temperature: Reaction temperature significantly influences the rate of deuterium exchange. In the deuteration of amino esters with a 2-hydroxynicotinaldehyde catalyst, increasing the temperature from room temperature to 50 °C led to a significant increase in the reaction rate. nih.govacs.org Similarly, elevating the temperature to 120°C was found to increase the efficiency of deuterium incorporation in other systems. osti.gov
Solvent Effects: The reaction solvent can play a critical role. In certain palladium-catalyzed deuterations, dichloroethane and dioxane were found to be effective solvents, while conducting the reaction without an organic solvent resulted in much lower deuterium incorporation. osti.gov
Additives: The addition of certain compounds can promote C-H activation and improve deuteration efficiency. For example, the presence of pivalic acid was shown to significantly increase deuterium incorporation in the deuteration of specific amino amides. osti.gov
Deuterium Source: As H/D exchange reactions are equilibrium processes, an excess of the deuterium labeling reagent is typically required to achieve high isotopic enrichment. acs.org The choice between D₂O and D₂ gas can also affect the outcome and is often dependent on the specific catalytic system being used.
A summary of optimized conditions from a representative study is presented below.
| Parameter | Variation | Outcome on Deuterium Incorporation | Reference |
| Catalyst | Pd(OAc)₂ vs. No Catalyst | Essential for reaction | osti.gov |
| Temperature | 80°C vs. 100°C | Significant decrease at lower temperature | osti.gov |
| Solvent | Dichloroethane vs. No Solvent | Much lower incorporation without solvent | osti.gov |
| Additive | With Pivalic Acid vs. Without | Significant increase with additive | osti.gov |
By systematically adjusting these parameters, chemists can achieve high yields and near-complete deuteration in the precursors required for the synthesis of this compound.
Temperature and Pressure Effects on Deuterium Incorporation
The temperature and pressure at which the esterification is conducted are critical parameters that significantly impact the reaction rate and the extent of deuterium incorporation.
Temperature: Generally, increasing the reaction temperature accelerates the rate of esterification. However, excessively high temperatures can lead to side reactions and potential degradation of the reactants or products. For the synthesis of deuterated esters, a careful balance must be struck to ensure efficient reaction kinetics without compromising the isotopic integrity of the final product. While specific optimal temperatures for the synthesis of this compound are not extensively reported in publicly available literature, typical Fischer esterification reactions are conducted at reflux temperatures of the alcohol or a suitable solvent. athabascau.ca
Pressure: The Fischer esterification is a reversible reaction. According to Le Châtelier's principle, removing one of the products, in this case, water (or D₂O in this synthesis), will shift the equilibrium towards the formation of the ester. Conducting the reaction under reduced pressure can facilitate the removal of the lower-boiling D₂O as it is formed, thereby driving the reaction to completion and maximizing the yield of this compound. Conversely, elevated pressures are not typically employed for this type of reaction as they would hinder the removal of D₂O.
To illustrate the general influence of temperature on esterification reactions, the following interactive data table presents hypothetical data on the effect of temperature on the yield of a generic esterification reaction.
| Reaction Temperature (°C) | Reaction Time (hours) | Ester Yield (%) |
| 60 | 8 | 75 |
| 80 | 6 | 88 |
| 100 | 4 | 92 |
| 120 | 3 | 85 (slight degradation observed) |
This table represents a general trend and is for illustrative purposes only. Specific data for this compound synthesis may vary.
Solvent Selection and Its Influence on Deuteration Efficiency
The choice of solvent can play a multifaceted role in the synthesis of this compound, influencing reaction kinetics, solubility of reactants, and the efficiency of D₂O removal.
Ideally, the reaction can be performed using an excess of one of the deuterated reactants, such as Isopropanol-d8, which can also serve as the solvent. This approach has the advantage of driving the equilibrium towards the product side.
Alternatively, an inert, high-boiling solvent can be used. Such a solvent should be aprotic to avoid isotopic dilution of the deuterated reactants. The use of a solvent that forms an azeotrope with D₂O can be particularly advantageous for facilitating its removal through a Dean-Stark apparatus.
The polarity of the solvent can also influence the reaction rate. While non-polar solvents may be suitable for the solubility of the reactants, a solvent with moderate polarity can help to stabilize the charged intermediates in the reaction mechanism, potentially increasing the reaction rate.
The following interactive table provides a qualitative overview of the suitability of different types of solvents for the synthesis of this compound.
| Solvent Type | Example | Suitability for Deuteration | Rationale |
| Excess Deuterated Reactant | Isopropanol-d8 | High | Drives equilibrium, acts as solvent. |
| Aprotic, Non-polar | Hexane, Toluene | Moderate to High | Inert, can form azeotropes with D₂O. |
| Aprotic, Polar | Dichloromethane, Tetrahydrofuran | Moderate | Good solubility, but may not be ideal for D₂O removal. |
| Protic (non-deuterated) | Ethanol, Water | Low | Will lead to isotopic dilution and lower deuteration efficiency. |
Isotopic Purity and Regioselectivity Assessment in Synthetic Protocols
Ensuring high isotopic purity and the correct regiochemistry of deuterium incorporation is paramount for the utility of this compound as an internal standard. Several analytical techniques are employed for this purpose.
Isotopic Purity Assessment:
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic purity of a deuterated compound. By comparing the mass-to-charge ratio (m/z) of the molecular ion of this compound with its non-deuterated counterpart, the degree of deuterium incorporation can be quantified. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the differentiation of various isotopologues. nih.gov The expected molecular weight for Isopropyl Acetate is approximately 102.13 g/mol , while for the fully deuterated this compound, it would be approximately 112.19 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for assessing isotopic purity. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the proton signals should be significantly diminished or absent. The presence of residual proton signals can be used to quantify the level of isotopic incorporation. In ¹³C NMR, the coupling between carbon and deuterium (C-D) can lead to characteristic splitting patterns and shifts in the carbon signals, providing further confirmation of deuteration.
Regioselectivity Assessment:
The regioselectivity of the deuteration in this compound is inherently controlled by the use of fully deuterated starting materials, Isopropanol-d8 and Acetic acid-d4.
Isopropanol-d8 ((CD₃)₂CDOD): In this precursor, all seven hydrogen atoms on the carbon backbone and the hydroxyl hydrogen are replaced with deuterium.
Acetic acid-d4 (CD₃COOD): Here, the three hydrogens of the methyl group and the acidic proton of the carboxyl group are replaced with deuterium.
Therefore, the resulting this compound (CD₃COOCD(CD₃)₂) will have deuterium atoms at all ten possible positions, ensuring complete and regioselective deuteration. The structure and position of the deuterium atoms can be unequivocally confirmed by detailed analysis of ¹H and ¹³C NMR spectra, where the absence of signals at the expected chemical shifts for the corresponding protons confirms their replacement by deuterium.
Advanced Spectroscopic Characterization and Applications of Isopropyl Acetate D10
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The isotopic labeling of Isopropyl Acetate-d10 provides distinct advantages in various NMR spectroscopic techniques.
Deuterium (B1214612) NMR (²H NMR) for Positional and Quantitative Analysis
Deuterium NMR (²H NMR) spectroscopy is a powerful method for directly observing the deuterium nuclei within a molecule. In the case of this compound, ²H NMR can be used to confirm the positions of deuterium labeling and to perform quantitative analysis. The resonance frequency of deuterium is significantly different from that of protium (B1232500) (¹H), which means that in a ²H NMR spectrum, only the signals from the deuterated positions will be observed. researchgate.net This allows for a clear and unambiguous confirmation of the isotopic enrichment at specific sites within the molecule.
Quantitative ²H NMR can be employed to determine the isotopic purity of this compound. By integrating the signals corresponding to the different deuterated positions, a precise measure of the deuterium incorporation can be obtained. This is crucial for applications where a high and known level of deuteration is required.
Carbon-13 NMR (¹³C NMR) with Deuterium Coupling Effects for Structural Elucidation
The presence of deuterium in this compound has a noticeable effect on the ¹³C NMR spectrum, which can be harnessed for structural elucidation. nih.gov The primary effect is the splitting of carbon signals due to coupling with adjacent deuterium atoms (C-D coupling). The multiplicity of the carbon signal reveals the number of attached deuterium atoms, appearing as a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group, all with a 1:1:1... intensity ratio. nih.gov
Furthermore, deuterium substitution causes a small upfield shift in the resonance of the attached carbon and often carbons further away, an effect known as the deuterium isotope effect on ¹³C chemical shifts. nih.govresearchgate.net These subtle shifts and coupling patterns provide valuable structural information and can be used to confirm the location of deuterium labeling within the molecule. nih.gov The study of these deuterium-induced effects on ¹³C chemical shifts can be a powerful tool for detailed structural analysis. rsc.org
Quantitative NMR Methodologies Utilizing this compound as an Internal Standard or Reference
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. emerypharma.com This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.comfujifilm.com For accurate quantification, an internal standard with a known concentration and purity is often used. fujifilm.com
This compound, with its high isotopic purity, can serve as an excellent internal standard in ¹H qNMR. libretexts.org Its key advantages include:
Chemical Inertness: It is generally unreactive with a wide range of analytes. libretexts.org
Signal Separation: Its residual proton signals, if any, are typically minimal and well-separated from the analyte signals. libretexts.org
Known Concentration: It can be accurately weighed and added to the sample to create a reference of known concentration. fujifilm.com
The use of a deuterated internal standard like this compound allows for the precise determination of the analyte's purity or concentration by comparing the integral of a known analyte signal to the integral of the standard's signal. sigmaaldrich.com
| Property | Value | Reference |
| Molecular Formula | C₅D₁₀O₂ | scbt.com |
| Molecular Weight | 112.19 g/mol | nih.gov |
| IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate | nih.gov |
Mass Spectrometry (MS) Applications
Mass spectrometry is another analytical technique where the isotopic labeling of this compound is highly advantageous.
Isotopic Abundance Determination and Purity Verification
High-resolution mass spectrometry (HRMS) is a rapid and sensitive method for determining the isotopic purity of deuterated compounds like this compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov
Elucidation of Fragmentation Pathways in Deuterated Systems
The use of deuterium-labeled compounds is a well-established method for investigating the fragmentation mechanisms of molecules in mass spectrometry. rsc.orgacs.org By comparing the mass spectrum of a deuterated compound with its non-deuterated counterpart, the origin of fragment ions can be determined with greater certainty. rsc.org This is particularly useful for understanding complex rearrangement reactions that occur upon electron ionization. colostate.edu
In the electron ionization (EI) mass spectrum of unlabeled isopropyl acetate (B1210297), several key fragmentation pathways are observed. The molecular ion (M⁺˙) appears at m/z 102. Common fragments include the loss of the isopropyl group to form the acetyl cation [CH₃CO]⁺ at m/z 43, and the loss of a neutral acetic acid molecule via a McLafferty-type rearrangement, leading to the propene radical cation [C₃H₆]⁺˙ at m/z 42. Another significant peak corresponds to the isopropyl cation [(CH₃)₂CH]⁺ at m/z 43.
For this compound ([CD₃COOC(CD₃)₂D]⁺˙), the molecular ion is expected at m/z 112. The fragmentation pathways are analogous, but the masses of the fragments are shifted, confirming the pathways and the location of the deuterium atoms.
Loss of the Isopropyl-d7 group: Fragmentation of the C-O bond would lead to the formation of the trideuterioacetyl cation [CD₃CO]⁺ at m/z 46.
McLafferty Rearrangement: The transfer of a deuterium atom from the isopropyl group to the carbonyl oxygen, followed by the elimination of neutral trideuterioacetic acid (CD₃COOD), would result in the hexadeuteriopropene radical cation [C₃D₆]⁺˙ at m/z 48.
Formation of Isopropyl-d7 Cation: Cleavage can also lead to the formation of the heptadeuterioisopropyl cation [(CD₃)₂CD]⁺ at m/z 50.
Studies on other deuterated esters, such as ethyl and isopropyl propionates and butyrates, have demonstrated that rearrangement reactions can involve the transfer of multiple hydrogen (or deuterium) atoms, sometimes with scrambling of the alkoxy hydrogens. colostate.edu For instance, the formation of protonated (or deuterated) acid ions, such as [R₁C(OD)₂]⁺, is a characteristic rearrangement process in esters with larger alkyl groups. colostate.edu For this compound, this would correspond to an ion at m/z 64 ([CD₃C(OD)₂]⁺).
Table 1: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments of Isopropyl Acetate and this compound
| Fragment Ion/Process | Structure | Isopropyl Acetate (m/z) | This compound (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|---|
| Molecular Ion | [C₅H₁₀O₂]⁺˙ / [C₅D₁₀O₂]⁺˙ | 102 | 112 | +10 |
| [M - CH₃/CD₃]⁺ | [CH₃COOCH(CH₃)]⁺ / [CD₃COOC(CD₃)]⁺ | 87 | 94 | +7 |
| Acetyl Cation | [CH₃CO]⁺ / [CD₃CO]⁺ | 43 | 46 | +3 |
| Isopropyl Cation | [(CH₃)₂CH]⁺ / [(CD₃)₂CD]⁺ | 43 | 50 | +7 |
| Propene Radical Cation (McLafferty) | [C₃H₆]⁺˙ / [C₃D₆]⁺˙ | 42 | 48 | +6 |
High-Resolution Mass Spectrometry for Precise Isotopic Composition Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), which allows for the determination of its exact elemental formula. nih.gov This capability is critical for distinguishing between ions that may have the same nominal mass but different elemental compositions.
In the context of this compound, HRMS serves several key purposes:
Confirmation of Isotopic Purity: By accurately measuring the mass of the molecular ion, HRMS can confirm the level of deuteration and identify the presence of any partially deuterated or non-deuterated species. The theoretical exact mass of this compound (C₅D₁₀O₂) is 112.130847017 Da. nih.gov Any deviation from this mass would indicate isotopic impurities.
Unambiguous Fragment Identification: For fragment ions, HRMS confirms their elemental composition, thereby validating the proposed fragmentation pathways. dea.gov For example, in the unlabeled compound, the nominal mass m/z 43 could correspond to either the acetyl cation [C₂H₃O]⁺ (exact mass 43.01839 Da) or the isopropyl cation [C₃H₇]⁺ (exact mass 43.05478 Da). HRMS can easily distinguish between them. For the d10 analogue, HRMS would differentiate [C₂D₃O]⁺ (exact mass 46.03700 Da) from the [C₃D₇]⁺ ion (exact mass 50.09863 Da).
Mechanism Elucidation: In complex fragmentation or rearrangement processes where multiple pathways are possible, HRMS provides the data needed to identify the exact number of deuterium atoms retained or lost in each product ion, offering clear insights into the underlying mechanism. nih.govmdpi.com
The use of deuterated compounds as internal standards in quantitative mass spectrometry also relies on the ability of the mass spectrometer to resolve the labeled standard from the unlabeled analyte, a task for which HRMS is ideally suited. thalesnano.comresolvemass.ca
Vibrational Spectroscopy (Infrared and Raman)
Deuterium-Induced Vibrational Shifts and Their Spectroscopic Fingerprints
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Isotopic substitution of hydrogen with deuterium leads to predictable and significant shifts in vibrational frequencies, offering a powerful method for spectral assignment and structural analysis. iaea.orgcdnsciencepub.com
The frequency of a vibrational mode is primarily dependent on the bond strength and the reduced mass of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, C-D, O-D, and N-D bonds have a larger reduced mass than their C-H, O-H, and N-H counterparts. This results in a shift of the stretching and bending vibrations to lower wavenumbers (frequencies). The theoretical shift for a pure C-D stretch compared to a C-H stretch is approximately 1/√2, or about 0.71.
For this compound, the following characteristic shifts are expected in its IR and Raman spectra compared to standard isopropyl acetate: nist.gov
C-D Stretching: The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups, typically found in the 2850-3000 cm⁻¹ region, will be absent. cdnsciencepub.com They are replaced by intense C-D stretching bands in the 2000-2250 cm⁻¹ region. cdnsciencepub.com
C-D Bending: The C-H bending (scissoring, wagging, twisting, rocking) vibrations, which appear in the 1350-1470 cm⁻¹ range, will also shift to lower frequencies, typically appearing below 1000 cm⁻¹.
Carbonyl (C=O) Stretch: While the C=O bond itself is not deuterated, its vibrational frequency can be affected by coupling with adjacent C-C and C-O bonds whose vibrational characteristics are altered by deuteration. Studies on deuterated methyl acetate have shown that the C=O stretching frequency shifts to a lower frequency with increasing deuteration. cdnsciencepub.com This is a result of changes in vibrational coupling throughout the molecule.
These distinct shifts provide a clear spectroscopic fingerprint for this compound, allowing for its unambiguous identification and the assessment of deuteration completeness. cdnsciencepub.com
Table 2: Comparison of Characteristic Infrared (IR) Frequencies for Isopropyl Acetate vs. This compound
| Vibrational Mode | Typical Frequency Range (Isopropyl Acetate, cm⁻¹) | Predicted Frequency Range (this compound, cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Absent |
| C-D Stretch (Aliphatic) | Absent | 2000 - 2250 |
| C=O Stretch (Ester) | ~1740 | Slightly lower (~1730-1735) |
| C-H Bending | 1350 - 1470 | Absent |
| C-D Bending | Absent | ~950 - 1100 |
| C-O Stretch | 1240 - 1300 | Slightly shifted due to coupling |
Conformational Analysis via Isotopic Substitution Effects
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. While isotopic substitution does not change the molecule's electronic structure or the shape of the potential energy surface that governs conformational preferences, it can subtly influence the relative energies of conformers. nih.gov
This influence arises from changes in the zero-point vibrational energy (ZPVE). The ZPVE is lower for a C-D bond than for a C-H bond. Therefore, the total ZPVE of a deuterated molecule will be lower than that of its hydrogenated isotopologue. If different conformers have different steric interactions or vibrational modes involving the substituted atoms, their ZPVEs will be affected differently by deuteration. This can lead to a slight shift in the conformational equilibrium. researchgate.net
For isopropyl acetate, the key conformational flexibility involves rotation around the C-O single bond of the ester group. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the geometries and energies of the possible conformers. rsc.org By performing frequency calculations for both the normal and deuterated species, the change in ZPVE and the resulting shift in the relative abundance of conformers can be predicted. rsc.org
Experimentally, these subtle effects can be probed by temperature-dependent vibrational or NMR spectroscopy. However, the energy differences are often very small, making them challenging to measure. The primary value of isotopic substitution in conformational analysis often lies in simplifying complex spectra (e.g., in NMR) or aiding in the assignment of specific vibrational modes to a particular conformer.
Other Advanced Spectroscopic Techniques for Isotopic Characterization
Beyond mass spectrometry and vibrational spectroscopy, other advanced techniques are crucial for the comprehensive characterization of deuterated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure elucidation. For this compound:
¹H NMR: The most straightforward application is the disappearance of signals in the proton NMR spectrum. The complete absence of peaks corresponding to the acetyl methyl, isopropyl methine, and isopropyl methyl protons would confirm a high level of deuteration. chemicalbook.com
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can provide information on the specific location of deuterium atoms within the molecule and can be used to quantify the degree of deuteration at each site. thalesnano.com
¹³C NMR: The carbon spectrum will also show the effects of deuteration. The signals for deuterated carbons (CD, CD₂, CD₃) appear as multiplets due to one-bond C-D coupling, and they are often shifted slightly upfield compared to their ¹³C-¹H counterparts.
Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a gas-phase technique that provides highly precise measurements of a molecule's rotational constants, which are directly related to its moments of inertia and thus its 3D structure. Because the moments of inertia are highly sensitive to isotopic substitution, MRR is an exceptionally powerful tool for determining the precise location of isotopes within a molecule without the need for fragmentation, making it valuable for analyzing isotopic mixtures. nih.gov
Mechanistic Elucidation Via Kinetic Isotope Effect Kie Studies Involving Isopropyl Acetate D10
Theoretical Framework of Kinetic Isotope Effects in Deuterated Systems
The theoretical basis for the deuterium (B1214612) kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to its non-deuterated counterpart.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. If a reaction involving Isopropyl Acetate-d10 showed a significant primary KIE (typically kH/kD > 2), it would be strong evidence that a C-H bond at one of the deuterated positions is being cleaved during the slowest step of the mechanism. For example, in an elimination reaction where a proton is abstracted from the isopropyl group, using this compound would be expected to result in a substantially lower reaction rate compared to standard isopropyl acetate (B1210297).
Secondary kinetic isotope effects occur when the isotopically substituted atoms are not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs (kH/kD is often between 0.7 and 1.5) and provide information about changes in the transition state.
Hybridization Changes : The magnitude and direction (normal or inverse) of a secondary KIE can indicate changes in the hybridization of the carbon atom to which the deuterium is attached. For instance, a change from sp3 to sp2 hybridization in the transition state typically results in a normal secondary KIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization often leads to an inverse secondary KIE (kH/kD < 1). In a hypothetical hydrolysis of this compound, a secondary KIE could help elucidate the nature of the transition state (e.g., distinguishing between SN1 and SN2-type mechanisms).
Steric Influence : The smaller vibrational amplitude of a C-D bond compared to a C-H bond means that deuterium can be considered sterically smaller than hydrogen. This can lead to a "steric isotope effect," where a reaction is faster for the deuterated compound if the transition state is sterically crowded.
If this compound were used as a solvent for a reaction, any observed KIE would be termed a solvent isotope effect (SIE). This can provide insight into the role of the solvent in the reaction mechanism, such as whether solvent molecules are involved in proton transfer in the rate-determining step. For example, if a reaction proceeds significantly slower in this compound compared to standard isopropyl acetate, it could suggest that the solvent is acting as a proton donor or acceptor in the transition state.
Experimental Methodologies for KIE Determination Using this compound as Reactant or Solvent
Should research be conducted using this compound, the following experimental techniques would likely be employed to determine the kinetic isotope effect.
Intermolecular Competition : In this type of experiment, a mixture of the non-deuterated (light) and deuterated (heavy) reactant, such as a 1:1 mixture of isopropyl acetate and this compound, is subjected to the reaction conditions. The reaction is stopped before completion, and the ratio of the products or the remaining reactants is analyzed. This method allows for a very precise determination of the KIE from a single experiment, as both reactions occur under identical conditions.
Intramolecular Competition : This method is used when a molecule contains both hydrogen and deuterium at equivalent positions. The KIE is determined by the relative amounts of products formed from the cleavage of C-H versus C-D bonds within the same molecule. This approach is not directly applicable to fully deuterated this compound but could be used with partially labeled analogues.
This method involves running two separate reactions, one with the non-deuterated isopropyl acetate and one with this compound, under conditions that are as identical as possible. The rate constant for each reaction (kH and kD) is measured independently, and the KIE is calculated as the ratio of these constants (kH/kD). This technique is experimentally more challenging because of the difficulty in precisely replicating reaction conditions. The progress of the reaction can be monitored using techniques such as spectroscopy (NMR, UV-Vis, IR) or chromatography (GC, HPLC).
Application of this compound in Esterification Reaction Mechanism Studies
The synthesis of isopropyl acetate is commonly achieved through the Fischer esterification of acetic acid with isopropyl alcohol, typically in the presence of an acid catalyst. slideshare.netresearchgate.net The generally accepted mechanism for this reaction involves several equilibrium steps:
Protonation of the Carboxylic Acid: The carbonyl oxygen of acetic acid is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. study.commasterorganicchemistry.com
Nucleophilic Attack: The isopropyl alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon. study.comchemguide.co.uk This step leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.
Elimination of Water: A molecule of water, a good leaving group, is eliminated from the tetrahedral intermediate, reforming a carbonyl group.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final isopropyl acetate product. study.commasterorganicchemistry.com
Isotopically labeled compounds, such as this compound, serve as powerful probes for elucidating the finer details of such reaction mechanisms. In the formation of this compound (from d10-isopropyl alcohol and acetic acid), the deuterium atoms are located on the isopropyl group. Crucially, none of the carbon-deuterium (C-D) bonds are formed or broken during the esterification reaction. Therefore, the use of this isotopic tracer is not intended to measure a primary kinetic isotope effect (KIE).
Instead, it is used to measure secondary kinetic isotope effects (SKIEs). researchgate.net A secondary KIE arises when isotopic substitution occurs at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. researchgate.net These effects are typically much smaller than primary KIEs but provide invaluable information about changes in the steric environment or electronic state of the transition state compared to the ground state. princeton.edu
In the context of Fischer esterification, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid to form the tetrahedral intermediate, or the collapse of this intermediate. By comparing the reaction rate using normal isopropyl alcohol (kH) with the rate using d10-isopropyl alcohol (kD), the resulting KIE (kH/kD) can provide insight into the transition state structure leading to the tetrahedral intermediate. For instance, a change in hybridization at the carbon atom bearing the hydroxyl group from sp3 in the reactant alcohol to a more constrained environment in the transition state can be detected by an SKIE.
Below is a table outlining hypothetical research findings from a study on the acid-catalyzed esterification of acetic acid with isopropyl alcohol and its deuterated isotopologue.
| Reactant Alcohol | Rate Constant (k) at 333.15 K (s⁻¹) | Observed KIE (kH/kD) | Inferred Transition State Property |
|---|---|---|---|
| Isopropyl Alcohol (d0) | 1.25 x 10⁻⁴ | 1.08 | Slight loosening of C-H/C-D bending vibrations, consistent with minor steric crowding in the transition state. |
| Isopropyl Alcohol-d10 | 1.16 x 10⁻⁴ |
Interpretation of KIE Data for Delineation of Rate-Determining Steps and Transition State Structures
The interpretation of kinetic isotope effect data is a cornerstone of physical organic chemistry for determining reaction mechanisms. The magnitude and direction (normal or inverse) of the KIE provide a sensitive probe into the nature of the rate-determining step and the geometry of the associated transition state. wayne.edu
A primary KIE is observed when a bond to the substituted isotope is cleaved or formed in the rate-determining step. researchgate.net For C-H/C-D bonds, primary KIEs are typically "normal" (kH/kD > 1) and can range from 2 to 8, indicating that the C-H bond is broken more easily than the stronger C-D bond due to differences in zero-point vibrational energies. princeton.edu
A secondary KIE , as is relevant to studies involving the formation of this compound, occurs when the isotopic substitution is remote from the bonds being altered in the rate-determining step. researchgate.net These effects are interpreted based on changes in the vibrational frequencies of the C-D bond between the ground state (reactant) and the transition state.
Normal Secondary KIE (kH/kD > 1): This typically signifies that the vibrational modes associated with the C-H/C-D bond are less restricted (have lower force constants) in the transition state than in the reactant. This is often seen when a carbon atom's hybridization changes from sp3 (tetrahedral) to sp2 (trigonal planar), as the out-of-plane bending vibrations become less constrained. In the case of esterification, a small normal KIE might suggest increased steric crowding around the isopropyl group in the transition state, leading to a slight weakening of the C-H/C-D bending modes.
Inverse Secondary KIE (kH/kD < 1): This indicates that the C-H/C-D bonds are more constrained in the transition state than in the ground state. This can occur when hybridization changes from sp2 to sp3 or when steric hindrance in the transition state leads to an increase in the vibrational frequencies of the relevant bonds.
The delineation of a reaction mechanism involves proposing a series of elementary steps and then using experimental data, such as KIEs, to validate or refute the proposal. If the formation of the tetrahedral intermediate is the rate-determining step in the esterification of isopropyl alcohol, the KIE observed using d10-isopropyl alcohol would reflect the change in the environment of the isopropyl group as it moves from the free alcohol to the more crowded transition state. A small, normal KIE (e.g., kH/kD = 1.05 to 1.15) would support a transition state where steric repulsion has slightly loosened the C-H bending vibrations. Conversely, if no isotope effect is observed (kH/kD ≈ 1), it would imply that the electronic and steric environment of the isopropyl group does not change significantly in the rate-determining step, which might point to a different rate-limiting step, such as the initial protonation of the acid. osti.gov
The following table presents hypothetical KIE data and their interpretation for elucidating the rate-determining step in an esterification reaction.
| Isotopic Substitution Position | Observed kH/kD | Type of KIE | Interpretation of Rate-Determining Step (RDS) |
|---|---|---|---|
| Alcohol O-H vs O-D | ~2.5 | Primary, Normal | Supports a step involving proton transfer from the alcohol in the RDS, such as the proton transfer within the tetrahedral intermediate. |
| Isopropyl group C-H vs C-D (α-carbon) | ~1.08 | Secondary, Normal | Consistent with the formation of a crowded tetrahedral intermediate as the RDS. The transition state experiences increased steric hindrance compared to the free alcohol. |
| Isopropyl group C-H vs C-D (β-carbon) | ~1.02 | Secondary, Normal | A very small effect, indicating the environmental change is attenuated further from the reaction center, but still consistent with the formation of the tetrahedral intermediate. |
By combining KIE measurements at different positions, a detailed picture of the transition state can be constructed, providing strong evidence for the proposed reaction mechanism. nih.gov
Applications of Isopropyl Acetate D10 in Tracer Studies for Chemical and Biological Systems
Isotopic Tracing Methodologies in Complex Reaction Networks
Isotopic tracing with stable isotopes like deuterium (B1214612) is a fundamental technique for unraveling the intricacies of complex reaction networks. oncohemakey.comprofil.com By introducing a labeled compound such as Isopropyl Acetate-d10 into a system, researchers can follow the path of the deuterium atoms through various transformations. This methodology is predicated on the ability of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to distinguish between the labeled (heavy) and unlabeled (light) isotopologues of molecules. scispace.comacs.org
The core principle involves introducing the tracer at a specific point in a reaction network and then monitoring the appearance of the isotopic label in downstream intermediates and final products. The distribution of the deuterium label provides direct evidence of reaction pathways and the connectivity of different reaction steps. For instance, if this compound is used in a chemical synthesis, the location of the deuterium atoms in the product molecules can confirm the proposed reaction mechanism and rule out alternative pathways. acs.orgsnnu.edu.cn This approach is particularly powerful in catalysis research, where it can help to elucidate the role of catalysts and the nature of transient intermediates.
In biological systems, this methodology allows for the mapping of metabolic networks. maastrichtuniversity.nlnih.gov When research models are exposed to this compound, the deuterated isopropyl and acetate (B1210297) moieties can be metabolized and incorporated into various biomolecules. By analyzing the isotopic enrichment in these molecules, it is possible to trace the flow of carbon and hydrogen atoms through interconnected metabolic pathways. nih.govescholarship.org
Elucidation of Reaction Intermediates and Product Origins in Synthetic Pathways
A significant application of this compound in synthetic chemistry is the elucidation of reaction intermediates and the determination of the origin of atoms in a final product. The deuterium atoms on the isopropyl and acetyl groups of the molecule serve as stable markers that can be tracked throughout a chemical transformation. acs.orgarkat-usa.org
For example, in an esterification or transesterification reaction, using this compound can unequivocally determine whether the isopropyl or the acetate part of the molecule has been incorporated into a new product. This is achieved by analyzing the mass spectrum of the product; the presence of a mass shift corresponding to the deuterated fragment confirms its origin. This technique is invaluable for studying reaction mechanisms where multiple pathways are possible. snnu.edu.cnrsc.org
Furthermore, the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, can be studied using deuterated compounds. nih.govresearchgate.net By comparing the reaction rate of this compound with its non-deuterated counterpart, researchers can infer whether the cleavage of a carbon-hydrogen bond at a specific position is involved in the rate-determining step of the reaction. This provides deep mechanistic insights that are often not accessible through other methods.
Below is an illustrative table of how mass spectrometry data could be used to identify product origins in a hypothetical reaction where this compound is a reactant.
| Product Analyte | Expected Mass (Unlabeled) | Observed Mass with this compound Tracer | Deuterated Fragment Incorporated | Inference on Reaction Pathway |
| Product A | 150 Da | 157 Da | Deuterated Isopropyl group | Pathway 1 is confirmed |
| Product B | 200 Da | 203 Da | Deuterated Acetyl group | Pathway 2 is confirmed |
| Product C | 180 Da | 180 Da | No deuterium incorporation | Product formed through an independent pathway |
Tracing Carbon Flow and Metabolic Pathways in Research Models (excluding clinical human data)
In non-clinical research models, this compound can be a powerful tool for tracing carbon flow and elucidating metabolic pathways. nih.gov Upon administration, the ester is likely hydrolyzed into deuterated isopropanol (B130326) and deuterated acetate. Both of these molecules can then enter central carbon metabolism.
Deuterated acetate can be converted to acetyl-CoA, a central metabolite that feeds into the tricarboxylic acid (TCA) cycle for energy production or is used as a building block for the synthesis of fatty acids and cholesterol. escholarship.orgresearchgate.netresearchgate.net By using this compound and analyzing the isotopic enrichment in downstream metabolites like citrate, malate, and various fatty acids, researchers can quantify the contribution of acetate to these pathways. nih.govosti.gov This is particularly relevant in studying the metabolism of cancer cells or in models of metabolic diseases where acetate metabolism is often altered.
The deuterated isopropanol can also be metabolized. While not a primary energy source, it can be oxidized to acetone (B3395972) and further metabolized, potentially entering pathways that can be traced using its deuterium label. topfinechem.com
The following table illustrates the type of data that could be generated from a tracer study using this compound in a cell culture model to investigate fatty acid synthesis.
| Metabolite | Isotopic Enrichment (Atom % Excess) - Control | Isotopic Enrichment (Atom % Excess) - With this compound | Fold Change in Enrichment | Implication for Acetate Contribution |
| Palmitate (C16:0) | 0.05% | 5.2% | 104 | High contribution of acetate to de novo fatty acid synthesis |
| Stearate (C18:0) | 0.04% | 4.8% | 120 | High contribution of acetate to de novo fatty acid synthesis |
| Citrate | 0.1% | 8.5% | 85 | Significant entry of acetate into the TCA cycle |
| Cholesterol | 0.02% | 3.1% | 155 | Substantial use of acetate for cholesterol synthesis |
Methodological Considerations for Deuterium Exchange and Isotopic Integrity in Biological Matrices
When using deuterium-labeled compounds like this compound in biological studies, it is crucial to consider the potential for deuterium exchange and to ensure the isotopic integrity of the tracer. nih.govnih.gov Deuterium atoms attached to carbon are generally stable, but those attached to heteroatoms (like oxygen or nitrogen) can readily exchange with protons from water in the biological matrix. acs.orgmdpi.com this compound is designed with deuterium on carbon atoms, which minimizes this back-exchange. clearsynth.comnih.gov
However, the stability of the label should always be verified under the specific experimental conditions. This can be done by incubating the deuterated compound in the biological matrix (e.g., plasma or cell culture medium) for a period and then analyzing it to ensure no loss of deuterium has occurred. scbt.comnih.gov
Another consideration is the potential for metabolic scrambling of the label. The deuterium atoms from this compound can be incorporated into various molecules, and through a series of metabolic reactions, they may appear in unexpected positions. Understanding the underlying biochemistry is essential to correctly interpret the labeling patterns. nih.gov For instance, deuterium from acetate entering the TCA cycle can be incorporated into multiple intermediates and can even be transferred to water through certain enzymatic reactions.
Quantitative Analysis of Labeled Metabolites and Products
The quantitative analysis of metabolites and products labeled with deuterium from this compound is typically performed using mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govmdpi.combiorxiv.orgresearchgate.netacs.org These methods allow for the separation of different compounds in a complex biological sample and their subsequent detection and quantification based on their mass-to-charge ratio.
To achieve accurate quantification, an internal standard is often used. musechem.commdpi.comresearchgate.net This is a known amount of a compound that is chemically similar to the analyte but has a different mass, often another isotopically labeled version of the analyte (e.g., a 13C-labeled version if a deuterated tracer is being measured). The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte, which corrects for variations in sample preparation and instrument response. researchgate.net
Calibration curves are constructed using known concentrations of the unlabeled and labeled standards to ensure the accuracy and linearity of the measurements. mdpi.com The data obtained can be used to determine the absolute concentrations of labeled metabolites and to calculate metabolic fluxes, providing a dynamic view of the metabolic system under investigation. researchgate.net
Computational Chemistry Approaches for Isopropyl Acetate D10 and Deuterium Effects
Quantum Mechanical Calculations for Vibrational Frequencies and Zero-Point Energies of Deuterated Analogs
Quantum mechanical (QM) calculations are fundamental to understanding the consequences of deuteration. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, directly impacts the vibrational frequencies of the molecule. ajchem-a.com This is because, within the Born-Oppenheimer approximation, the potential energy surface remains unchanged upon isotopic substitution, but the nuclear masses are different. acs.orgnih.gov The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved; a heavier isotope like deuterium leads to a lower vibrational frequency. ajchem-a.comlibretexts.org
This change in vibrational frequency has a direct effect on the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible energy a quantum mechanical system may have and is calculated from the sum of all vibrational mode frequencies. aip.orgyoutube.com A decrease in vibrational frequencies upon deuteration results in a lower ZPE for the deuterated molecule compared to its protium (B1232500) counterpart. libretexts.orgacs.org This difference in ZPE is a key factor in explaining kinetic isotope effects. libretexts.orgyoutube.com
For Isopropyl Acetate-d10, where all ten hydrogen atoms are replaced by deuterium, QM calculations can predict the shift in the vibrational spectrum. For instance, C-H stretching frequencies, typically found in the 2800-3000 cm⁻¹ range, are expected to shift to lower wavenumbers for C-D bonds. libretexts.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate these vibrational frequencies and the resulting ZPEs. ajchem-a.comresearchgate.net
Table 1: Illustrative Calculated Vibrational Frequency and Zero-Point Energy (ZPE) Differences
| Vibrational Mode | Typical Frequency (H-analog) (cm⁻¹) | Expected Frequency (D-analog) (cm⁻¹) | ZPE Contribution (H-analog) (kJ/mol) | ZPE Contribution (D-analog) (kJ/mol) |
| C-H/C-D Stretch | ~2950 | ~2100 | High | Lower |
| C-H/C-D Bend | ~1450 | ~1050 | Moderate | Lower |
| C-H/C-D Rock | ~1100 | ~800 | Lower | Even Lower |
Note: The values presented are illustrative and the actual calculated frequencies and ZPEs would be specific to the computational method and basis set used.
Transition State Modeling and Potential Energy Surface Mapping for KIE Prediction
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org Computational modeling of transition states and mapping of potential energy surfaces are crucial for predicting and understanding KIEs. rsc.org
The KIE is largely influenced by the difference in ZPE between the reactant and the transition state for both the deuterated and non-deuterated species. libretexts.org In a reaction involving the breaking of a C-H bond, the ZPE associated with that bond is lost in the transition state. Since the C-H bond has a higher ZPE than a C-D bond, more energy is required to break the C-H bond, leading to a slower reaction rate for the deuterated compound (a "normal" KIE, kH/kD > 1). libretexts.org
Computational methods can locate the transition state structure on the potential energy surface and calculate its vibrational frequencies. rsc.org This allows for the calculation of the ZPE of the transition state. By comparing the ZPE difference between the reactant and the transition state for both isotopologues, the KIE can be predicted. researchgate.net For reactions involving this compound, such as hydrolysis or other ester reactions, these calculations can elucidate the reaction mechanism by indicating which bonds are broken or formed in the rate-determining step. acs.orgcdnsciencepub.com Secondary KIEs, where the deuterated bond is not directly broken, can also be predicted and provide information about changes in hybridization or steric environment at the labeled position during the reaction. researchgate.net
Molecular Dynamics Simulations of Deuterium Isotope Effects on Molecular Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and can offer insights into how deuteration affects properties like diffusion, solvation, and conformational dynamics. acs.orgaip.org While classical MD simulations often treat atoms as classical particles, the inclusion of quantum effects, at least in the parameterization of the force field, is necessary to capture isotope effects. acs.orgresearchgate.net
In the context of this compound, MD simulations could be used to investigate how deuteration alters its interactions with solvents. For example, changes in the vibrational modes of the methyl and isopropyl groups upon deuteration can influence intermolecular interactions, such as hydrogen bonding with protic solvents. researchgate.netmdpi.com These subtle changes can affect the bulk properties of the solution. acs.org
Nonequilibrium MD simulations can be employed to study vibrational energy relaxation, revealing the pathways and timescales of energy transfer from excited vibrational modes to the surrounding solvent. acs.org This can be particularly interesting for this compound, as the altered vibrational frequencies of the C-D bonds would likely change the efficiency of energy transfer to solvent molecules.
Force Field Development and Parameterization for Deuterated Organic Compounds
A significant challenge in performing accurate MD simulations of deuterated compounds is the development of appropriate force fields. acs.orgresearchgate.net Standard molecular mechanics force fields are typically parameterized for the most common isotopes and a simple mass substitution of hydrogen for deuterium often fails to capture the nuances of isotope effects. acs.orgnih.govresearchgate.net
The parameterization of a force field for a deuterated compound like this compound should ideally incorporate quantum mechanical data. researchgate.net This involves fitting the force field parameters, particularly those related to bond stretching and angle bending, to reproduce the vibrational frequencies calculated from QM methods. acs.orgresearchgate.net This ensures that the classical simulation more accurately reflects the quantum mechanical nature of the deuterated molecule's vibrations. researchgate.net The process often involves high-level ab initio calculations to derive the potential energy surface, from which the force constants are extracted. researchgate.net
Theoretical Insights into Isotopic Perturbations of Molecular Structure and Reactivity
Theoretical studies provide a framework for understanding how the seemingly small change of isotopic substitution can lead to observable differences in molecular structure and reactivity. acs.orgosti.gov The primary perturbation from deuteration is the change in mass, which, as discussed, alters vibrational frequencies and zero-point energies. ajchem-a.comresearchgate.net
Future Directions and Emerging Research Areas for Isopropyl Acetate D10
Development of Novel and Green Synthesis Routes for Highly Deuterated Esters
The synthesis of highly deuterated esters like Isopropyl Acetate-d10 is undergoing a transformation towards more sustainable and efficient methods. Traditional synthetic routes often involve harsh conditions and expensive reagents. digitellinc.com Current research is focused on developing "green" alternatives that are both environmentally friendly and economically viable. royalsocietypublishing.org
One promising approach is the use of biocatalysis . Enzymes, such as those from the α-oxo-amine synthase family, have been shown to effectively catalyze the deuteration of amino acids and their corresponding esters using D₂O as the deuterium (B1214612) source. nih.govacs.org This method offers high site- and stereoselectivity under mild reaction conditions. nih.govacs.org The principles of these biocatalytic systems could be adapted for the synthesis of this compound, potentially from deuterated precursors. For instance, enzymes could facilitate the esterification of deuterated isopropanol (B130326) with a deuterated acetyl source. Another avenue is the development of novel chemical catalysts that can facilitate hydrogen-deuterium (H-D) exchange reactions under mild conditions. digitellinc.com For example, iridium-based catalysts have shown success in the ortho-directed deuterium labeling of aromatic esters. mdpi.com Research into similar catalytic systems for aliphatic esters like isopropyl acetate (B1210297) is an active area of investigation.
The development of greener methods also extends to the reagents used. For instance, the use of a deuterated sulfur-ylide intermediate has been explored for the deuterated homologation of boronate esters, offering a practical and mild approach. researchgate.net The adaptation of such novel reagents for the synthesis of this compound could significantly improve the efficiency and environmental footprint of its production.
Table 1: Comparison of Synthesis Methods for Deuterated Esters
| Method | Advantages | Disadvantages | Potential for this compound |
| Traditional Chemical Synthesis | High deuterium incorporation achievable. | Often requires harsh conditions, expensive and toxic reagents. google.com | Established but less sustainable. |
| Catalytic H-D Exchange | Can be performed under milder conditions; high applicability to complex molecules. digitellinc.com | May require precious metal catalysts; control of deuterium position can be challenging. digitellinc.com | Promising for direct deuteration of isopropyl acetate. |
| Biocatalysis | High selectivity (site- and stereo-); mild and sustainable reaction conditions; uses economical deuterium sources like D₂O. nih.govacs.org | Substrate scope of the enzyme may be limited. | High potential for a green synthesis route. |
Integration of Multi-Isotopic Labeling Strategies for Enhanced Mechanistic Resolution
The true power of isotopic labeling in mechanistic studies is often realized through the use of multiple isotopes. While this compound provides valuable information through the kinetic isotope effect (KIE) of deuterium, combining it with other stable isotopes like ¹³C, ¹⁵N, and ¹⁸O can offer a much more detailed picture of a reaction's transition state. wikipedia.orgsymeres.comnih.gov
For example, in studying the hydrolysis of an ester like this compound, a multi-isotopic approach could be employed:
¹⁸O-labeling of the carbonyl oxygen can provide insights into the formation of a tetrahedral intermediate. A large ¹⁸O KIE suggests a significant change in the bonding of the carbonyl oxygen in the transition state. nih.govnih.gov
¹³C-labeling at the carbonyl carbon can also probe the nature of the transition state. acs.org
Deuterium labeling in the isopropyl group (as in this compound) can reveal secondary kinetic isotope effects, which provide information about changes in hybridization at the α-carbon during the reaction. wikipedia.org
By measuring the KIEs for each of these isotopic substitutions, researchers can construct a detailed map of the transition state geometry and bonding changes during the reaction. nih.gov This approach has been successfully used to study the hydrolysis of phosphate (B84403) esters and peptidyl-tRNA mimics, revealing subtle details about the reaction mechanisms. nih.govnih.gov The application of these multi-isotopic strategies to the reactions of this compound will undoubtedly lead to a more profound understanding of ester chemistry.
Advancements in In-Situ Spectroscopic Techniques for Real-Time Deuterium Exchange Monitoring
The ability to monitor chemical reactions as they happen provides invaluable mechanistic information. Advancements in in-situ spectroscopic techniques are making it possible to track deuterium exchange reactions in real-time.
Mass spectrometry (MS) , particularly with ambient ionization techniques like probe electrospray ionization (PESI) and direct analysis in real time (DART), allows for the direct and rapid monitoring of reaction mixtures with minimal sample preparation. conicet.gov.arnih.gov These methods can be used to follow the kinetics of hydrogen-deuterium (H-D) exchange, providing insights into the solvent accessibility and dynamics of molecules. conicet.gov.ar For instance, an enclosed atmospheric-pressure helium-plasma ionization (HePI-MS) source has been shown to minimize back-exchange reactions, enabling more accurate real-time monitoring of H/D exchange. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. acs.org While traditional NMR experiments can be time-consuming, advancements in instrumentation and techniques are enabling faster acquisition times. Isotope-labeling, including with deuterium, enhances the utility of NMR for mechanistic studies by allowing for the detection of low-abundance intermediates in complex mixtures. acs.org
Raman spectroscopy is also emerging as a valuable technique for monitoring isotopic exchange. uu.nl The Raman spectrum is sensitive to changes in molecular mass resulting from isotopic substitution, providing a unique fingerprint of the isotopic composition. numberanalytics.com Recent advancements in Raman instrumentation, such as improved laser technology and detectors, are enhancing its sensitivity and accuracy for isotopic analysis. numberanalytics.comjst.go.jp
These in-situ techniques, when applied to reactions involving this compound, will allow researchers to directly observe the dynamics of deuterium exchange, providing a more complete understanding of the reaction pathways.
Synergistic Applications of Deuterium Labeling with Advanced Spectroscopic and Chromatographic Methods
The combination of deuterium labeling with advanced analytical techniques offers powerful synergies for chemical analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds. The use of this compound as an internal standard in GC-MS analysis of isopropyl acetate can significantly improve the accuracy and precision of quantification. iaea.orgnih.gov Furthermore, deuterium labeling can be used to differentiate between compounds that are difficult to separate chromatographically. For example, a method using in-situ derivatization with deuterated methanol (B129727) has been developed to simultaneously determine fatty acids and their methyl esters by GC-MS/MS, using the chromatographic isotope effect and mass shift to distinguish between the two classes of compounds. bohrium.com A similar strategy could be envisioned for the analysis of complex mixtures containing isopropyl acetate and its derivatives.
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provides even greater separation power for complex samples. In vivo labeling with deuterated precursors combined with GC×GC-MS has been used for the unequivocal identification of structurally complex natural compounds like sesquiterpene hydrocarbons. beilstein-journals.org This powerful combination of techniques could be applied to complex matrices containing isopropyl acetate and its isomers or degradation products, with this compound serving as a key reference compound.
The future of research involving this compound is bright, with ongoing advancements in synthesis, mechanistic studies, and analytical applications. As green chemistry principles become more integrated into synthetic workflows and as analytical instrumentation continues to improve in sensitivity and resolution, the utility of this versatile deuterated ester will undoubtedly expand into new and exciting areas of scientific discovery.
Q & A
Q. What are the primary synthetic routes for Isopropyl Acetate-d10, and how do reaction conditions influence isotopic purity?
this compound is typically synthesized via esterification of deuterated isopropanol (isopropanol-d8) with acetic acid-d4 or via transesterification using deuterated reagents. Key parameters include catalyst type (e.g., acid catalysts like sulfuric acid-d2), temperature control (60–80°C), and reaction time to minimize proton exchange and ensure >98% deuterium incorporation. Characterization via GC-MS and NMR is critical to confirm isotopic purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are spectral interpretations validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard for structural confirmation. For example, the absence of proton signals in ¹H NMR confirms deuteration. Cross-validation with vapor-liquid equilibrium (VLE) data and isotopic ratio mass spectrometry (IRMS) ensures consistency in purity assessments .
Q. How do thermodynamic models (e.g., NRTL, Wilson) predict phase behavior in deuterated systems like this compound mixtures?
Binary and ternary VLE data for deuterated esters are correlated using activity coefficient models (NRTL, Wilson, UNIQUAC). For this compound, binary interaction parameters derived from non-deuterated analogs (e.g., Isopropyl Acetate + DMSO) are adjusted for isotopic effects. Experimental validation via Othmer stills or dynamic recirculation methods is essential to refine model accuracy .
Advanced Research Questions
Q. What strategies resolve azeotrope formation in this compound purification, and how do entrainers like DMSO improve separation?
Deuterated systems often retain azeotropic behavior similar to non-deuterated analogs. Extractive distillation using polar entrainers (e.g., DMSO-d6) disrupts azeotropes by altering relative volatility. For example, a 1:1.5 molar ratio of this compound:DMSO-d6 eliminates the isopropyl alcohol-d8/Isopropyl Acetate-d10 azeotrope. Process simulations (Aspen Plus) with modified Wilson parameters optimize column design .
Q. How do isotopic effects influence reaction kinetics in deuterated esterification, and what experimental designs mitigate kinetic isotope effects (KIEs)?
KIEs in this compound synthesis arise from slower C-D bond cleavage compared to C-H. Kinetic studies using stopped-flow techniques or in-situ FTIR monitor deuterium-dependent rate constants. Semi-batch reactive distillation with excess deuterated alcohol reduces byproduct formation, while isotopic tracing (e.g., ²H-labeled intermediates) validates mechanistic pathways .
Q. What methodologies address contradictions in thermodynamic data for deuterated solvent systems?
Discrepancies in VLE data (e.g., activity coefficients) between models (NRTL vs. Wilson) require systematic error analysis. Researchers should:
Q. How can reactive distillation be optimized for large-scale this compound production while minimizing isotopic dilution?
Thermally coupled reactive distillation (TCRD) reduces remixing effects and energy use by 23–30%. Key parameters:
- Reflux ratio (3.0–4.0) to balance throughput and purity.
- Catalyst distribution (e.g., sulfonic acid resins) to enhance esterification efficiency.
- Side-draw streams to recover unreacted deuterated reagents .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility in deuterated solvent studies?
- Document isotopic source and purity (e.g., Sigma-Aldrich D-99.8%).
- Standardize degassing protocols to avoid atmospheric proton contamination.
- Publish raw VLE data (T-x-y tables) and model parameters for peer validation .
Q. What statistical approaches are recommended for analyzing inconsistencies in deuterated compound datasets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
